Fmoc-beta-Ala-Glu(OtBu)-OH
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Overview
Description
Fmoc-beta-Ala-Glu(OtBu)-OH: is a synthetic peptide derivative commonly used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to beta-alanine (beta-Ala) and glutamic acid (Glu) with a tert-butyl (OtBu) ester protecting group. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group is introduced to beta-alanine through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Coupling with Glutamic Acid: The protected beta-alanine is then coupled with glutamic acid using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base.
OtBu Protection: The carboxyl group of glutamic acid is protected with a tert-butyl ester using reagents like tert-butyl alcohol and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of Fmoc-beta-Ala-Glu(OtBu)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the OtBu group can be removed under acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptide fragments using standard peptide coupling reagents.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
OtBu Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
Deprotected Peptides: Removal of protecting groups yields the free peptide.
Extended Peptides: Coupling reactions extend the peptide chain.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by enabling the synthesis of modified peptides.
Medicine:
Drug Development: Used in the design and synthesis of peptide-based therapeutics.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
Mechanism:
Peptide Bond Formation: The compound participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of the activated ester.
Deprotection: The removal of protecting groups exposes reactive sites for further coupling or biological activity.
Molecular Targets and Pathways:
Enzymatic Reactions: The synthesized peptides can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Fmoc-beta-Ala-Gly-OH: Similar structure but with glycine instead of glutamic acid.
Fmoc-beta-Ala-Asp(OtBu)-OH: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness:
Side Chain Functionalization: The presence of the glutamic acid side chain allows for additional functionalization and interactions compared to simpler peptides.
Properties
Molecular Formula |
C27H32N2O7 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H32N2O7/c1-27(2,3)36-24(31)13-12-22(25(32)33)29-23(30)14-15-28-26(34)35-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,28,34)(H,29,30)(H,32,33)/t22-/m0/s1 |
InChI Key |
QHQCFGNAEGYJGJ-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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